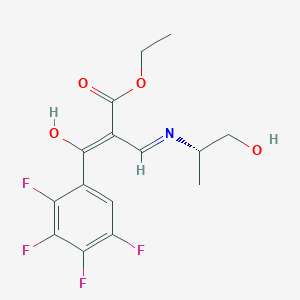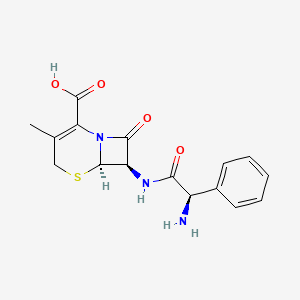
Faropenem Impurity Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Faropenem Impurity Sodium Salt is an impurity of Faropenem . Faropenem is an oral penem, closely related to the carbapenem class that is used for the treatment of bacterial infections . It is an ultra-broad spectrum, β-lactamase resistant, β-lactam antibiotic active against both Gram-positive and Gram-negative bacteria .
Molecular Structure Analysis
Faropenem has a unique penem structure with structural similarity to penicillins and cephalosporins . It is a prodrug that gets rapidly cleaved to release the microbiologically active faropenem following absorption into plasma .Chemical Reactions Analysis
The main thermal degradation impurity of Faropenem was identified as 5-tetrahydrofuran-thiazole-4-sodium formate . The chemical kinetic equation of Faropenem performed at 60°C was LnC/C0 = -0.0042t +0.35, r 2 = 0.9911 .Applications De Recherche Scientifique
1. Analytical Method Development
- Faropenem sodium and its related substances can be effectively identified using LC-MS/MS methods. This technique helps in the quality control of faropenem sodium by achieving good resolution between it and its main related substances (S. Min, 2011).
2. Drug Formulation and Stability
- Studies on the preparation of faropenem sodium granules have shown that certain excipients like lactose, sucrose, and glutathione can provide good stability. The dissolution method developed for these granules can be used as a quality control method (Wang Li-ju, 2014).
3. Removal of Residual Impurities
- An efficient method for the removal of residual palladium from the organic solution of faropenem sodium in the Pd(II)-catalyzed cleavage of allyl faropenem has been developed. This method significantly reduces the palladium level in the final product, which is crucial for pharmaceutical quality control (Jian Huang et al., 2010).
4. Pharmacokinetic Studies
- The pharmacokinetics of faropenem sodium in human plasma have been studied using HPLC. This research is vital for understanding the drug's behavior in the human body, which is essential for both clinical trials and therapeutic use (Hou Yan-ning, 2006).
5. Quality Control and Assay Development
- HPLC methods have been established for the assay of faropenem sodium and its related substances, proving to be convenient, selective, and reproducible. Such methods are integral to ensuring the purity and effectiveness of the drug (Yang Mei-qin, 2006).
6. Regulatory Aspects and Global Use
- There is a call for global regulation of antibiotics, with faropenem sodium being used as a case study. This research highlights the need for international agreement and regulation of antibiotic prescribing, emphasizing the importance of appropriate use to prevent resistance (Simon Tiberi et al., 2016).
Mécanisme D'action
Target of Action
Faropenem Impurity Sodium Salt primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall, which is crucial for the survival and integrity of bacteria .
Mode of Action
This compound works by inhibiting the formation of the bacterial cell wall . It does this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis . This interaction with its targets leads to the death of the bacteria, thereby helping to treat the infection .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway . By inhibiting the transpeptidase enzyme, this compound prevents the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This disruption in the peptidoglycan synthesis pathway leads to the weakening and eventual rupture of the bacterial cell wall, causing bacterial cell death .
Pharmacokinetics
It’s known that the efficacy of penem antibiotics like this compound can depend on underlying antibiotic resistance mechanisms . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis . This leads to the weakening and eventual rupture of the bacterial cell wall, causing bacterial cell death . This makes this compound an effective treatment for bacterial infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can affect the efficacy of this compound . Additionally, the development of antibiotic resistance can also impact the effectiveness of this compound . More research is needed to fully understand how environmental factors influence the action of this compound.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Faropenem Impurity Sodium Salt, like Faropenem, is likely to interact with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of constructing the bacterial cell wall . The nature of these interactions involves the formation of a covalent bond with the PBPs, which inhibits their activity and disrupts cell wall synthesis .
Cellular Effects
This compound may influence cell function by disrupting cell wall synthesis, leading to cell lysis This could impact various cellular processes, including cell division and growth
Molecular Mechanism
The molecular mechanism of action of this compound is likely similar to that of Faropenem. It may bind to PBPs and inhibit their activity, disrupting the synthesis of the bacterial cell wall . This could lead to cell lysis and death. The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas for future investigation.
Metabolic Pathways
It is likely to interact with enzymes involved in cell wall synthesis, such as PBPs
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Faropenem Impurity Sodium Salt involves the reaction of Faropenem with Sodium Hydroxide and subsequent purification steps.", "Starting Materials": ["Faropenem", "Sodium Hydroxide", "Water"], "Reaction": ["Dissolve Faropenem in water to form a clear solution", "Add Sodium Hydroxide to the solution and stir for 2-3 hours at room temperature", "Filter the mixture to remove any insoluble impurities", "Acidify the filtrate with hydrochloric acid to pH 2-3", "Extract the resulting solution with ethyl acetate", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization using a suitable solvent system"] } | |
Numéro CAS |
195716-77-9 |
Formule moléculaire |
C12H14NO5S. Na |
Poids moléculaire |
284.31 22.99 |
Apparence |
White to light brown powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(5R,6S)- 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-tetrahydro-2-furanyl]-, sodium salt (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propan-2-yl-1,2,4-triazol-3-one](/img/structure/B601397.png)
![(6R,7R)-3-[[[(2R)-2-amino-2-carboxyethyl]disulfanyl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601398.png)

![(2E)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(furan-2-yl)-2-methoxyiminoacetamide](/img/structure/B601402.png)


![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)
![(7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-5,8-dioxo-5lambda~4~-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601409.png)


![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

